3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide
Overview
Description
3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide is a chemical compound with the molecular formula C18H20ClN3OS and a molecular weight of 361.889 g/mol . This compound is known for its unique structure, which includes a chloro group, a diethylamino group, and a carbamothioyl group attached to a benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(diethylamino)phenylthiourea under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity . The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide
- 3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide
Uniqueness
3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-3-22(4-2)16-10-8-15(9-11-16)20-18(24)21-17(23)13-6-5-7-14(19)12-13/h5-12H,3-4H2,1-2H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIKDDZKNFFNPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387615 | |
Record name | STK071380 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6405-13-6 | |
Record name | STK071380 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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